5,6-Octadecadienoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H32O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12,14H,2-11,15-17H2,1H3,(H,19,20) |
InChI Key |
YXJXBVWHSBEPDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=C=CCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCC=C=CCCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Matrices
Microorganism-Associated Detection
Currently, there is a lack of scientific literature detailing the detection of 5,6-Octadecadienoic acid, also known as laballenic acid, in microbiological matrices. Extensive searches of available research have not yielded reports of this specific allenoic fatty acid being isolated from or produced by bacteria or fungi.
The discovery and characterization of this compound have been consistently associated with plant-based sources, particularly the seed oils of species within the Lamiaceae (mint) family. wikipedia.orgwikipedia.orgresearchgate.net While microorganisms are known to produce a diverse array of fatty acids, including various isomers of octadecadienoic acid and other unusual fatty acids, nhri.org.twfrontiersin.orgasm.orgmdpi.comtandfonline.comscialert.net evidence for the microbial biosynthesis of the 5,6-allene isomer is not present in the reviewed scientific reports. Research into microbial fatty acid production has identified numerous related compounds, but not this compound itself. gerli.comnih.govnih.gov
Further investigation is required to determine if this compound is present in any microbial species, or if its biosynthesis is exclusive to the plant kingdom.
Biosynthetic Pathways and Enzymatic Mechanisms
Proposed Biosynthetic Routes to 5,6-Octadecadienoic Acid
The precise biosynthetic pathway of this compound is not as extensively studied as that of other common fatty acids. However, based on the metabolism of related compounds, plausible routes can be proposed.
Allene (B1206475) oxide synthases (AOS) are a class of cytochrome P450 enzymes (CYP74 family) that play a crucial role in the biosynthesis of various oxylipins in plants and some fungi. mdpi.comnih.gov These enzymes catalyze the dehydration of fatty acid hydroperoxides to form unstable allene oxides. mdpi.com While direct evidence for the involvement of a specific allene synthase in the synthesis of this compound is limited, the general mechanism provides a strong hypothetical framework.
The process would likely begin with a lipoxygenase (LOX) enzyme introducing a hydroperoxy group onto a precursor fatty acid. Subsequently, an allene oxide synthase would act on this hydroperoxide, leading to the formation of an allene oxide. This unstable intermediate could then be rearranged or further metabolized to yield this compound. In fungi, it has been shown that linoleate (B1235992) 9R-dioxygenase linked to allene oxide synthase activities can be expressed. diva-portal.org
The synthesis of this compound necessitates a suitable C18 fatty acid precursor. The initial and committed step in fatty acid biosynthesis is catalyzed by acetyl-CoA carboxylase, which forms malonyl-CoA. aocs.org A Type II fatty acid synthase (FAS) system then elongates the chain, typically producing palmitate (16:0) and stearate (B1226849) (18:0). aocs.org
Desaturase enzymes are then responsible for introducing double bonds into the saturated fatty acid chains. aocs.org For the formation of an octadecadienoic acid, a precursor like oleic acid (18:1) would undergo further desaturation. The specific desaturase responsible for creating the double bond at the Δ5 position, a key feature of this compound, would be a critical enzyme in this pathway.
Comparative Analysis with Biosynthesis of Positional Isomers of Octadecadienoic Acids (e.g., Linoleic Acid)
Linoleic acid (9,12-octadecadienoic acid) is a well-characterized positional isomer of this compound. Its biosynthesis provides a useful comparison. nih.gov
Precursor: The biosynthesis of linoleic acid typically starts with oleic acid (cis-9-octadecenoic acid). aocs.org
Desaturation: A specific Δ12-desaturase (FAD2) introduces a second double bond at the 12th position of oleoyl-CoA or phosphatidylcholine-bound oleate, resulting in linoleic acid. aocs.org This contrasts with the likely requirement of a Δ5-desaturase for this compound.
Enzyme Specificity: The key difference lies in the regiospecificity of the desaturase enzymes. The enzymes responsible for linoleic acid synthesis are highly specific for the Δ12 position, while the synthesis of this compound would depend on an enzyme targeting the Δ5 position.
The metabolism of linoleic acid can also lead to various oxidized products through the action of lipoxygenases, cyclooxygenases, and cytochrome P450 enzymes, forming hydroxyoctadecadienoic acids (HODEs) like 9-HODE and 13-HODE. wikipedia.orgnih.gov
| Feature | Biosynthesis of this compound (Proposed) | Biosynthesis of Linoleic Acid |
| Precursor | Likely Oleic Acid (18:1) | Oleic Acid (18:1) aocs.org |
| Key Enzyme | Proposed Δ5-desaturase | Δ12-desaturase (FAD2) aocs.org |
| Intermediate | Hypothetical 5-octadecenoyl-CoA | Oleoyl-CoA / Phosphatidylcholine-oleate aocs.org |
| Product | This compound | 9,12-Octadecadienoic Acid nih.gov |
| Enzyme Family | Desaturase | Desaturase aocs.org |
Genetic and Molecular Regulation of this compound Biosynthesis
The genetic and molecular regulation of fatty acid biosynthesis is complex and involves a variety of transcription factors. While specific regulators for this compound are not identified, the general principles of fatty acid synthesis regulation likely apply.
Transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs) are key regulators of genes involved in lipid metabolism. ocl-journal.orgresearchgate.net For instance, PPARα can modulate the expression of genes like FADS2, which encodes for a desaturase enzyme. ocl-journal.orgocl-journal.org The expression of the necessary desaturases and elongases for the synthesis of a specific fatty acid like this compound would be under the control of such regulatory networks. These networks respond to dietary fat intake and other metabolic signals. researchgate.net
Investigating Potential Biosynthetic Precursors (e.g., in Tortonia mites for hydrocarbon synthesis)
Research into the chemical ecology of astigmatid mites has provided insights into the biosynthesis of unusual fatty acids and their derivatives. In an unidentified species of the genus Tortonia, (Z,Z)-5,9-octadecadienoic acid was identified. jst.go.jp This compound, along with (Z,Z,Z)-5,9,12-octadecatrienoic acid, is considered a possible biosynthetic precursor for hydrocarbons like (Z,Z)-4,8-heptadecadiene and (Z,Z,Z)-4,8,11-heptadecatriene found in the same mite. jst.go.jpndl.go.jp
While this is not this compound, the presence of a fatty acid with a double bond at the 5-position in this organism suggests the existence of the necessary enzymatic machinery, specifically a Δ5-desaturase. It is plausible that a related pathway could lead to the formation of this compound. Studies on other mites, such as Carpoglyphus lactis, have shown that they can synthesize linoleic acid de novo and convert it into hydrocarbons like (Z,Z)-6,9-heptadecadiene. tandfonline.compnas.orgtandfonline.com This highlights the metabolic capabilities of these organisms to produce and modify fatty acids for various biological functions, including pheromone production. pnas.orgtandfonline.com
Metabolic Fates and Biotransformation
Elucidation of Metabolic Pathways and Downstream Products
While direct research on the metabolic pathways of 5,6-octadecadienoic acid is limited, the general principles of fatty acid metabolism allow for postulation of its fate within biological systems. It is anticipated that this allenic acid could be a substrate for several major enzymatic systems that metabolize polyunsaturated fatty acids (PUFAs). nih.govnih.govmdpi.com
Enzymatic Conversions and Intermediates
The metabolism of C18 fatty acids is primarily carried out by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzyme families. nih.govresearchgate.net These enzymes are responsible for the oxidation of fatty acids, leading to a diverse array of bioactive lipid mediators.
Lipoxygenases (LOX) are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs. In humans, LOX enzymes typically act on fatty acids with a 1,4-cis,cis-pentadiene system. While the 5,6-allene structure does not fit this classic substrate profile, some fungal dioxygenases have shown novel specificities. researchgate.net It is conceivable that specific LOX isoforms or related enzymes could recognize and oxygenate this compound, potentially forming hydroperoxy derivatives as initial intermediates. For instance, studies on linoleic acid (9,12-octadecadienoic acid) demonstrate the formation of 9- and 13-hydroperoxyoctadecadienoic acids (HPODEs). researchgate.net
Cyclooxygenases (COX) , key enzymes in the synthesis of prostanoids, primarily act on 20-carbon fatty acids like arachidonic acid. nih.gov Their activity on 18-carbon fatty acids is generally limited to their peroxidase function. researchgate.net However, it remains a possibility that under certain conditions, this compound could interact with COX enzymes, leading to the formation of cyclic or acyclic oxidized products.
Cytochrome P450 (CYP) Enzymes represent a versatile family of monooxygenases that can metabolize a wide range of fatty acids. CYPs can catalyze epoxidation and hydroxylation reactions. nih.gov For other C18 fatty acids, CYP enzymes are known to produce various epoxy and hydroxy derivatives. nih.gov It is plausible that this compound could be a substrate for CYP-mediated oxidation, potentially at the double bonds or other positions along the acyl chain.
Potential Enzymatic Reactions and Intermediates
| Enzyme Family | Putative Reaction on this compound | Potential Intermediates |
| Lipoxygenase (LOX) | Dioxygenation | Hydroperoxy-octadecadienoic acids |
| Cyclooxygenase (COX) | Peroxidation / Oxygenation | Prostanoid-like structures, Hydroxy-fatty acids |
| Cytochrome P450 (CYP) | Epoxidation, Hydroxylation | Epoxy-octadecenoic acids, Hydroxy-octadecadienoic acids |
Formation of Oxidized Metabolites (Oxylipins)
The enzymatic conversion of polyunsaturated fatty acids gives rise to a large family of signaling molecules known as oxylipins. nih.govresearchgate.net While the specific oxylipin profile of this compound has not been characterized, the metabolism of other octadecadienoic acids provides a framework for the types of products that might be formed.
Oxylipins derived from other C18 fatty acids, such as linoleic acid and α-linolenic acid, include a variety of hydroxy-, epoxy-, and keto-derivatives. nih.gov For example, linoleic acid is metabolized to hydroxyoctadecadienoic acids (HODEs), dihydroxyoctadecenoic acids (DiHODEs), and keto-octadecadienoic acids (KODEs). wikipedia.org Similarly, α-linolenic acid is converted to hydroxyoctadecatrienoic acids (HOTrEs) and their corresponding keto-derivatives. nih.gov
Given the reactivity of the allenic group, it is possible that this compound could be converted into a unique set of oxylipins. The oxidation of the allene (B1206475) could lead to the formation of furan-containing fatty acids or other unusual structures, in addition to the more common hydroxy and epoxy derivatives.
Oxylipins Derived from Other C18 Fatty Acids
| Precursor Fatty Acid | Oxylipin Class | Specific Examples |
| Linoleic Acid (18:2n-6) | Hydroxy-octadecadienoic acids (HODEs) | 9-HODE, 13-HODE |
| Dihydroxy-octadecenoic acids (DiHODEs) | 9,10-DiHOME, 12,13-DiHOME | |
| Keto-octadecadienoic acids (KODEs) | 9-OxoODE, 13-OxoODE | |
| α-Linolenic Acid (18:3n-3) | Hydroxy-octadecatrienoic acids (HOTrEs) | 9-HOTrE, 13-HOTrE |
| Keto-octadecatrienoic acids (KOTrEs) | 9-KOTrE, 13-KOTrE |
Role in Lipid Remodeling and Turnover
Fatty acids are not only catabolized for energy but are also incorporated into complex lipids, such as phospholipids (B1166683), which are essential components of cellular membranes. This process of incorporation and subsequent release, known as lipid remodeling or turnover, is crucial for maintaining membrane integrity and function, as well as for regulating cellular signaling.
While there is a lack of specific data on the incorporation of this compound into cellular lipids, studies with other fatty acids have shown that the cellular machinery can incorporate a wide variety of acyl chains into phospholipids. researchgate.netnih.govnih.gov It is plausible that this compound can be activated to its coenzyme A (CoA) derivative and subsequently esterified into the glycerol (B35011) backbone of phospholipids. The presence of the unusual allenic structure might influence the physical properties of the membranes into which it is incorporated, such as fluidity and permeability.
The turnover of this fatty acid from membrane phospholipids would likely be mediated by phospholipases, releasing it to be further metabolized or to act as a signaling molecule itself. The regulation of its incorporation and release would be a key determinant of its biological activity.
Biotransformation by Microbial Systems (e.g., Gut Microbiota)
The gut microbiota possesses a vast enzymatic repertoire that can transform dietary lipids into a variety of metabolites not produced by the host. researchgate.netsci-hub.se The biotransformation of polyunsaturated fatty acids by gut bacteria is an area of active research.
Studies have shown that gut bacteria, such as Lactobacillus and Bifidobacterium species, can metabolize linoleic acid to conjugated linoleic acids (CLAs) and various hydroxy fatty acids. sci-hub.segoogle.com For instance, Lactobacillus plantarum can convert linoleic acid to 10-hydroxy-cis-12-octadecenoic acid. sci-hub.se
Given that the gut microbiota can process a wide range of fatty acid structures, it is conceivable that this compound could also be a substrate for microbial enzymes. The allenic bond may be subject to hydrogenation, hydration, or isomerization reactions by specific bacterial enzymes. This could lead to the formation of novel fatty acid metabolites with unique biological activities. The anaerobic environment of the gut could also favor specific types of transformations. nih.gov
Gut Microbial Enzymes and Their Known Reactions on C18 Fatty Acids
| Microbial Enzyme | Known Substrate (Isomer) | Product |
| Linoleate (B1235992) isomerase | Linoleic acid | Conjugated linoleic acids (CLAs) |
| Oleate hydratase | Oleic acid | 10-Hydroxystearic acid |
| Linoleate hydratase | Linoleic acid | 10-Hydroxy-cis-12-octadecenoic acid |
Synthetic Methodologies for Research Applications
Total Chemical Synthesis of 5,6-Octadecadienoic Acid and its Stereoisomers
The total synthesis of this compound and its individual stereoisomers is a complex undertaking that has been approached through various innovative strategies. These syntheses are essential not only for confirming the structure of the natural product but also for providing access to larger quantities of the pure compound for biological evaluation. Furthermore, the ability to synthesize specific stereoisomers allows for a detailed investigation of the impact of chirality on biological activity.
Stereoselective Synthesis Approaches
The axial chirality of the allene (B1206475) group in this compound means that it can exist as two enantiomers. The stereoselective synthesis of these enantiomers is of significant interest, as different stereoisomers often exhibit distinct biological activities. A common strategy for achieving stereoselectivity in allene synthesis involves the use of chiral starting materials or chiral catalysts.
One powerful approach to stereoselective allene synthesis is the use of propargyl precursors with a defined stereocenter. For instance, the enantioselective total synthesis of puna'auic acid, another allenic fatty acid, was achieved through the reductive opening of a propargylic epoxide, a key step that establishes the chirality of the resulting allene. nih.gov This type of methodology can be adapted for the synthesis of this compound by carefully selecting the appropriate starting materials.
Another key strategy involves the use of transition metal-catalyzed reactions. Catalytic asymmetric synthesis provides an efficient route to chiral allenes, often with high enantioselectivity. nih.gov These reactions can involve various transformations, such as propargylation, addition, and cycloaddition, where a chiral ligand on the metal catalyst directs the stereochemical outcome of the reaction. nih.gov
| Approach | Key Features | Potential for this compound Synthesis |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | A chiral precursor could be used to set the stereochemistry of a propargylic intermediate. |
| Asymmetric Catalysis | Employs a chiral catalyst to induce enantioselectivity. | Transition metal catalysts with chiral ligands can be used to create the allene moiety with high enantiopurity. |
| Propargylic Intermediate Strategy | Relies on the stereospecific conversion of a chiral propargylic precursor. | The use of a stereodefined propargylic alcohol or its derivative can lead to the formation of a specific allene enantiomer. |
Strategies for Incorporating the Allene Moiety
The construction of the allene functional group is the cornerstone of any total synthesis of this compound. A variety of methods have been developed for the synthesis of allenes, many of which are applicable to the preparation of allenic fatty acids. rsc.org
One of the most common methods for allene synthesis is the reaction of propargylic compounds . For example, propargylic halides, mesylates, or tosylates can undergo nucleophilic substitution with organocuprates to yield allenes. The stereochemistry of the starting propargylic compound can influence the stereochemistry of the resulting allene.
Another widely used strategy is the 1,4-addition to 1,3-enynes . This method allows for the simultaneous introduction of two functional groups into the allene product. researchgate.net Transition metal catalysis, particularly with palladium or copper, is often employed in these reactions. researchgate.net
The Doering-LaFlamme allene synthesis , which involves the reaction of a dihalocyclopropane with an organolithium reagent or magnesium, is another classic method for preparing allenes. While effective, the harsh reaction conditions can sometimes limit its applicability with sensitive functional groups.
More modern approaches often utilize transition metal-catalyzed cross-coupling reactions . For instance, the coupling of propargylic electrophiles with organometallic reagents in the presence of a palladium or copper catalyst can provide a versatile and efficient route to substituted allenes.
Synthesis of Specific Analogs and Derivatives for Structure-Activity Relationship Studies
To understand how the structure of this compound relates to its biological activity, researchers synthesize a variety of analogs and derivatives. By systematically modifying different parts of the molecule, it is possible to identify the key structural features responsible for its effects. This information is invaluable for the design of more potent and selective therapeutic agents.
Hydroxylated and Methoxylated Analogs
The introduction of hydroxyl or methoxy (B1213986) groups at specific positions in the fatty acid chain can significantly alter its polarity, conformation, and ability to interact with biological targets. The synthesis of these analogs often involves either the use of appropriately functionalized starting materials or the selective functionalization of a pre-existing fatty acid chain.
For the synthesis of hydroxylated analogs , one common approach is the stereoselective reduction of a corresponding ketone. Alternatively, the opening of an epoxide can lead to the formation of a diol, which can then be selectively protected and deprotected to yield the desired hydroxylated product. Microbial hydroxylation using specific enzymes can also be a powerful tool for introducing hydroxyl groups with high regio- and stereoselectivity. nih.gov
The synthesis of methoxylated analogs can be achieved through the methylation of a corresponding hydroxyl group. A detailed synthetic strategy for a marine-derived α-methoxylated fatty acid, (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, has been reported. upc.edu This synthesis involved the introduction of a hydroxyl group at the α-position, followed by selective methylation using sodium hydride and methyl iodide. upc.edu This methodology can serve as a template for the synthesis of methoxylated analogs of this compound.
| Analog Type | Synthetic Strategy | Rationale for SAR Studies |
| Hydroxylated | Reduction of ketones, opening of epoxides, microbial hydroxylation. | To investigate the role of hydrogen bonding and polarity in biological activity. |
| Methoxylated | Methylation of corresponding alcohols. | To probe the effect of steric bulk and the removal of a hydrogen bond donor on activity. |
Epoxidized Derivatives and Related Compounds
Epoxides are highly reactive functional groups that can serve as valuable intermediates in organic synthesis and can also exhibit their own unique biological activities. The epoxidation of the double bonds in this compound can lead to a variety of interesting derivatives.
The epoxidation of the allene moiety can be a complex transformation, as allenes can undergo various reactions with oxidizing agents. However, methods for the controlled epoxidation of allenes have been developed. For example, the oxidation of allenic acids with dimethyldioxirane (B1199080) (DMDO) has been shown to produce functionalized lactones through an epoxidation-cyclization cascade. researchgate.net
More commonly, the double bonds elsewhere in the fatty acid chain, if present, can be selectively epoxidized. The Prilezhaev reaction , using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for the epoxidation of alkenes. fraunhofer.de Chemo-enzymatic methods, which utilize lipases to generate a peracid in situ, offer a milder and often more selective alternative to traditional chemical epoxidation. fraunhofer.de These enzymatic methods can be particularly useful for the epoxidation of sensitive substrates.
The synthesis of these epoxidized derivatives allows for the investigation of the role of electrophilicity and the three-dimensional shape of the molecule in its biological activity. Furthermore, the epoxide can be opened with various nucleophiles to generate a library of related compounds for more extensive SAR studies.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 5,6-Octadecadienoic acid, providing the necessary separation from complex mixtures and enabling accurate quantification. Due to the presence of numerous positional and geometric isomers of octadecadienoic acid, high-resolution chromatographic methods are essential.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. For this compound, analysis is typically performed on its more volatile esterified form, most commonly as a fatty acid methyl ester (FAME). The derivatization process, usually involving transesterification with methanol, is a critical first step.
The FAME mixture is then introduced into the GC system, where it is separated based on boiling point and polarity on a long capillary column. The separated esters are subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, with the molecular ion peak confirming the mass of the FAME and the fragmentation pattern providing structural information. While electron ionization (EI) is a common and robust method, its high energy can sometimes lead to the absence of a clear molecular ion for unsaturated FAMEs. jeol.com In such cases, soft ionization techniques like field ionization (FI) can be employed to definitively determine the molecular weight. jeol.com
Table 1: Typical GC-MS Parameters for the Analysis of this compound Methyl Ester
| Parameter | Value/Description |
|---|---|
| Derivatization | Transesterification to Fatty Acid Methyl Ester (FAME) |
| GC Column | High-polarity columns (e.g., Supelco wax, BPX-50) gcms.cz |
| Dimensions: e.g., 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness | |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient (e.g., 100°C to 250°C) to elute FAMEs based on volatility |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Full scan mode for identification; Selected Ion Monitoring (SIM) for quantification |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for resolving the complex mixtures of octadecadienoic acid isomers that often occur together in nature. researchgate.netcabidigitallibrary.org Unlike GC, HPLC can often be performed on the underivatized free fatty acid, although derivatization to enhance UV detection (e.g., phenacyl esters) is also common.
Several HPLC modes are employed for isomeric resolution:
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, separating fatty acids based on their hydrophobicity. While effective for separating fatty acids with different chain lengths and degrees of unsaturation, resolving positional isomers like 5,6- and 9,12-octadecadienoic acid can be challenging and requires highly optimized conditions. nih.gov
Silver Ion HPLC (Ag+-HPLC): This technique utilizes a stationary phase impregnated with silver ions, which interact reversibly with the π-electrons of the double bonds. This interaction allows for the separation of fatty acid isomers based on the number, position, and configuration (cis/trans) of their double bonds. It is particularly powerful for separating conjugated and non-conjugated dienes, as well as positional isomers. researchgate.net
Chiral Phase HPLC (CP-HPLC): Allenic fatty acids like this compound possess axial chirality and can exist as enantiomers. Chiral phase HPLC uses a chiral stationary phase (CSP) to separate these enantiomers, which is critical for stereospecific studies of their biological activities. nih.govnih.gov
Table 2: HPLC Systems for Isomeric Resolution of Octadecadienoic Acids
| HPLC Mode | Stationary Phase Example | Mobile Phase Example | Separation Principle |
|---|---|---|---|
| RP-HPLC | C18 (e.g., Kromasil 100-5C18) mdpi.com | Acetonitrile/Water/Methanol gradients jsbms.jp | Hydrophobicity |
| Ag+-HPLC | Silver-loaded cation exchange column researchgate.net | n-Hexane/Isopropanol/Acetic Acid cabidigitallibrary.org | π-complex formation with silver ions |
| CP-HPLC | Chiralcel OD, Chiralpak AD | Hexane (B92381)/Isopropanol/Ethanol mixtures nih.govnih.gov | Diastereomeric interactions with CSP |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound. nih.govaocs.org
¹H NMR: The proton NMR spectrum provides information on the protons attached to the allene (B1206475) group, which typically resonate in a specific region of the spectrum. The allylic protons adjacent to the allene system also show characteristic chemical shifts. nih.gov
¹³C NMR: The carbon NMR spectrum is particularly diagnostic for the allene functional group. The central carbon of the C=C=C system exhibits a unique and highly deshielded chemical shift, typically appearing far downfield (around 200 ppm). The two outer carbons of the allene group resonate at a higher field, typically in the olefinic region (around 85-95 ppm). aocs.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, confirming the 5,6-position of the allene system. magritek.com
Table 3: Characteristic NMR Chemical Shifts (δ) for Allenic Fatty Acids
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹³C | Allenic (C=C =C) | ~200-210 |
| ¹³C | Allenic (C =C=C ) | ~85-95 |
| ¹H | Allenic (CH=C=CH) | ~5.0-5.5 |
| ¹H | Allylic to allene (CH ₂-CH=C=C) | ~2.1-2.3 |
Note: Values are approximate and can vary based on the solvent and the specific structure of the molecule.
Tandem mass spectrometry (MS/MS) is a vital technique for confirming the identity of this compound and distinguishing it from its isomers. nih.gov In an MS/MS experiment, the molecular ion (or a specific precursor ion) of the compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.
The fragmentation pattern of this compound is influenced by the position of the allene group. Cleavage of the carbon-carbon bonds adjacent to the allene system can produce characteristic fragment ions that help to pinpoint its location within the fatty acid chain. nih.govacgpubs.org While enantiomers produce identical mass spectra, MS/MS is crucial when coupled with a chiral separation technique like CP-HPLC to confirm the identity of the separated peaks. nih.gov
Table 4: Potential Diagnostic Fragment Ions for this compound in MS/MS
| Precursor Ion (m/z) | Fragmentation Process | Potential Fragment Ion (m/z) | Structural Implication |
|---|---|---|---|
| [M-H]⁻ | Cleavage alpha to the carboxyl group | [M-H-45]⁻ | Loss of COOH |
| [M-H]⁻ | Cleavage around the allene group | Varies | Location of the C5-C6 allene |
Note: Specific fragment ions depend on ionization mode (positive/negative) and collision energy.
Advanced Lipidomics Approaches for Comprehensive Analysis
Lipidomics aims to provide a comprehensive and quantitative profile of all lipids within a biological system. mpi-cbg.de Advanced lipidomics workflows, typically based on Ultra-High-Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), are capable of detecting and quantifying hundreds of lipid species, including low-abundance fatty acids like this compound. jsbms.jpmdpi.com
The general workflow involves:
Lipid Extraction: Efficient extraction of lipids from a biological sample (e.g., plasma, tissue) using a solvent system like the Folch or Bligh-Dyer methods.
UHPLC Separation: The complex lipid extract is separated by reversed-phase liquid chromatography, which separates lipid classes and individual species based on their polarity and acyl chain length/unsaturation.
MS/MS Detection: The mass spectrometer is operated in a data-dependent or data-independent acquisition mode to collect MS and MS/MS spectra for all eluting lipids. High-resolution mass analyzers (e.g., Q-TOF, Orbitrap) provide accurate mass measurements, facilitating the identification of this compound based on its precise molecular formula. mdpi.com
Data Analysis: Specialized software is used to process the vast amount of data, identifying lipids by matching their accurate mass, retention time, and fragmentation patterns to lipid databases. This allows for the quantification of this compound, often as part of a larger lipid class (e.g., free fatty acids, or esterified in phospholipids (B1166683) or triacylglycerols), in the context of the entire lipidome. grafiati.com This approach is crucial for understanding its role in metabolic pathways and disease. scispace.com
Isotope Labeling Strategies for Metabolic Tracing
Isotope labeling is a powerful methodology for elucidating the metabolic fate of fatty acids within a biological system. By introducing a fatty acid in which one or more atoms have been replaced by a heavy isotope (such as carbon-13 or deuterium), researchers can trace the molecule's journey through various biochemical pathways. nih.govspringernature.com While specific metabolic tracing studies on this compound are not extensively documented, the established principles of fatty acid tracing provide a clear framework for how such investigations would be designed. nih.gov These strategies allow for the qualitative and quantitative assessment of uptake, incorporation into complex lipids, and catabolism. nih.govkuleuven.be
The core principle involves administering an isotopically labeled version of this compound to a cellular or in vivo model. kuleuven.be The most common stable isotopes used for this purpose are carbon-13 (¹³C) and deuterium (²H). The labeled fatty acid, or "tracer," is chemically identical to its natural counterpart (the "tracee") and is thus processed through the same enzymatic pathways. nih.gov Analytical techniques, primarily mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are then used to detect the mass shift imparted by the heavy isotopes, allowing for the differentiation of the tracer and its metabolic products from the pre-existing unlabeled pools. nih.gov
Key Metabolic Pathways Traceable with Isotope Labeling:
Uptake and Incorporation: Upon introduction, labeled this compound can be traced as it is transported into cells and activated to its acyl-CoA form. From there, its incorporation into various lipid classes can be monitored. For instance, by analyzing the mass spectra of triglycerides (TAGs) and phospholipids (e.g., phosphatidylcholines), researchers can quantify the rate at which this compound is esterified for energy storage or integrated into cellular membranes. ckisotopes.comoup.com
Fatty Acid Oxidation (β-Oxidation): The catabolism of this compound can be tracked by following the entry of its labeled carbon atoms into the mitochondrial β-oxidation pathway. This process breaks down the fatty acid into two-carbon acetyl-CoA units. The labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, leading to the appearance of ¹³C atoms in TCA intermediates such as citrate, malate, and succinate. nih.gov Measuring the isotopic enrichment in these molecules provides a direct readout of the fatty acid's contribution to cellular energy metabolism. nih.gov
Metabolic Modification: Isotope tracing can also reveal whether this compound undergoes further enzymatic modification, such as elongation or desaturation, by tracking the appearance of the isotope label in other fatty acid species with different chain lengths or degrees of saturation. researchgate.net
Deuterium labeling, often using deuterated water (D₂O), offers a complementary approach, particularly for studying de novo lipogenesis. nih.gov However, for tracing the fate of an exogenously supplied fatty acid like this compound, ¹³C-labeling is more direct. nih.gov A uniformly labeled [U-¹³C]this compound would be a highly effective tracer, as it would label all resulting acetyl-CoA units, providing a strong signal in downstream metabolites. nih.gov
The table below outlines potential strategies for tracing the metabolism of this compound.
| Isotope/Tracer | Metabolic Process Investigated | Key Metabolites Measured | Primary Analytical Method |
|---|---|---|---|
| [U-¹³C]this compound | Fatty Acid Oxidation (β-Oxidation) & TCA Cycle Entry | ¹³C-labeled Acetyl-CoA, Citrate, Malate, Succinate | LC-MS/MS |
| [1-¹³C]this compound | Initial steps of β-Oxidation and incorporation | ¹³C-labeled Acyl-CoA, complex lipids | LC-MS |
| [U-¹³C]this compound | Incorporation into Complex Lipids | ¹³C-labeled Triglycerides, Phosphatidylcholines, Phosphatidylethanolamines | LC-MS |
| [Dₙ]this compound (Deuterium labeled) | Uptake, incorporation, and desaturation/elongation | Deuterated complex lipids, other deuterated fatty acids | GC-MS, LC-MS |
Biological Functions and Molecular Mechanisms of Action
Investigation of 5,6-Octadecadienoic Acid as a Lipid Mediator
Oxylipins, which are enzymatic and non-enzymatic metabolites of polyunsaturated fatty acids (PUFAs), include potent lipid mediators like eicosanoids (C20) and docosanoids (C22). nih.gov The C18 family of oxylipins, known as octadecanoids, has more recently been recognized for its role as lipid mediators in mammals, participating in processes such as cell proliferation, metabolic regulation, and inflammation. nih.gov Octadecanoids are derived from 18-carbon fatty acids, with linoleic acid (LA) and α-linolenic acid (ALA) being essential PUFAs that serve as primary precursors. nih.gov
The enzymatic metabolism of these C18 fatty acids by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways generates a variety of bioactive octadecanoids. nih.govlife-science-alliance.org For instance, the linoleic acid metabolite 9-hydroxy-octadecadienoic acid (9-HODE) has been identified as a crucial lipid mediator that can enhance meta-inflammation in Drosophila models. life-science-alliance.org Similarly, other oxidized linoleic acid metabolites (OxLAMs), such as 9- and 13-HODE, are known to be produced via these enzymatic pathways and participate in signaling. researchgate.net While specific research on this compound as a signaling molecule is limited, its status as a C18 fatty acid places it within this emerging class of lipid mediators, prompting further investigation into its potential specific roles. nih.gov
Modulation of Cellular Signaling Pathways (non-human, non-clinical models)
Analogs and related metabolites of octadecadienoic acid have been shown to modulate key cellular signaling pathways in non-human models. In Drosophila, the linoleic acid-derived lipid mediator 9-HODE activates the c-Jun N-terminal kinase (JNK) pathway. life-science-alliance.org This activation triggers the nuclear localization and chromatin binding of the FOXO transcription factor, a critical transducer in the insulin (B600854) signaling pathway. life-science-alliance.org By activating FOXO, 9-HODE can antagonize insulin signaling, providing a molecular link between dietary fatty acid balance and inflammation. life-science-alliance.org
In murine models, another related metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), has been shown to modulate the NRF2 pathway and G protein-coupled receptor (GPCR) signaling. frontiersin.org This compound suppressed the lipopolysaccharide (LPS)-induced activation of bone marrow-derived dendritic cells. frontiersin.org Furthermore, studies on nitrated fatty acids revealed that nitrolinoleic acid (LNO₂) transcriptionally regulates the heme oxygenase 1 (HO-1) gene in human aortic endothelial cells, an effect that was found to be independent of the peroxisome proliferator-activated receptor γ (PPARγ). pnas.org These examples underscore the capacity of C18 fatty acid metabolites to act as significant modulators of fundamental cellular signaling cascades.
Role in Physiological Processes (non-human contexts)
Unsaturated fatty acids can significantly influence the properties of cellular membranes. In studies involving the lung-stage larvae of Schistosoma mansoni and S. haematobium, unsaturated fatty acids were found to activate a neutral sphingomyelinase located in the worm's tegument (outer surface). researchgate.net This enzyme activation leads to the hydrolysis of sphingomyelin, which in turn is thought to alter the fluidity and rigidity of the outer lipid bilayer. researchgate.net This change in the membrane's physical state can lead to the exposure of surface antigens that are otherwise concealed, demonstrating a direct impact of fatty acids on the structural and functional integrity of a parasite's surface membrane. researchgate.net
The parasitic blood fluke Schistosoma mansoni demonstrates a unique fatty acid metabolism as an adaptation to its environment. researchgate.netwikipedia.org Research has shown that schistosomes synthesize a highly unusual fatty acid, 5-octadecenoic acid [C18:1(5)], which is absent in the host's blood. researchgate.net This specific fatty acid is almost exclusively localized within the parasite's tegumental membranes. researchgate.neteur.nl Further analysis revealed that it is predominantly incorporated into a single molecular phospholipid species: 1-palmitoyl-2,5-octadecenoyl phosphatidylcholine. researchgate.net The high abundance of this specific phospholipid, second only to dipalmitoyl phosphatidylcholine in the outer membrane, points to a crucial and specialized role for this 5-position unsaturated fatty acid in maintaining the unique double-bilayer structure of the schistosome tegument. researchgate.neteur.nl
Interaction with Enzyme Systems (e.g., Lipoxygenases, Cytochrome P450s)
This compound and its isomers are substrates and modulators for various enzyme systems, primarily lipoxygenases (LOX) and cytochrome P450s (CYPs), which are responsible for producing a wide array of oxylipins. nih.govnih.gov
Cytochrome P450s (CYPs): The CYP enzyme system metabolizes linoleic acid (an 18:2 octadecadienoic acid) through epoxygenase activity to form epoxyoctadecenoic acids (EpOMEs), also known as leukotoxins. ersnet.orgfrontiersin.org Specifically, CYPs convert linoleic acid into 9(10)-EpOME (coronaric acid) and 12(13)-EpOME (vernolic acid). ersnet.org These epoxides can be further hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding diols, 9,10-dihydroxy-octadecenoic acid (9,10-DiHOME) and 12,13-DiHOME. ersnet.org In filamentous fungi, unique fusion enzymes combining a dioxygenase (DOX) and a cytochrome P450 domain catalyze the transformation of linoleic acid into various hydroperoxy and diol metabolites. diva-portal.org
Lipoxygenases (LOXs): LOX enzymes also play a central role in the metabolism of C18 fatty acids. nih.govgerli.com Soybean lipoxygenase-1, for example, can oxygenate monounsaturated fatty acids to create transient hydroperoxide intermediates, which are then converted to more stable ketone derivatives (enones). acs.org In plants and animals, LOX enzymes catalyze regio-specific reactions between oxygen and PUFAs to form hydroperoxides like 9- and 13-hydroperoxyoctadecadienoic acid (HPODE) from linoleic acid, which are precursors to hydroxyoctadecadienoic acids (HODEs). gerli.comresearchgate.netscite.ai
The table below summarizes the enzymatic processing of related C18 fatty acids.
| Enzyme Family | Specific Enzyme(s) | Substrate | Key Products | Organism/System Context |
| Cytochrome P450 | CYP Epoxygenases | Linoleic Acid | 9(10)-EpOME, 12(13)-EpOME | General |
| Cytochrome P450 | Fungal DOX-CYP fusion | Linoleic Acid | 8R-HPODE, Diols | Aspergillus, Fusarium |
| Lipoxygenase | Soybean LOX-1 | Oleic Acid | Allylic hydroperoxides, Enones | Plant (Soybean) |
| Lipoxygenase | Various LOXs | Linoleic Acid | 9-HPODE, 13-HPODE | General |
Structural-Activity Relationships of this compound and its Analogs (in vitro, non-clinical)
The biological activity of this compound and its analogs is highly dependent on their specific chemical structures, including the position and configuration of double bonds.
A notable example is the modulation of the intermediate-conductance Ca²⁺-activated potassium channel, KCa3.1. plos.org Studies on various fatty acid analogs revealed that inhibitory activity is critically dependent on the presence of double bonds and hydrophobicity within the ten carbons closest to the molecule's carboxyl group. plos.org In this context, the epoxide analog of this compound, 5,6-epoxyeicosatrienoic acid (5,6-EET), was found to be a non-inhibitor of the KCa3.1 channel. In fact, it acted as an antagonist to the inhibition caused by arachidonic acid and could potentiate channel currents. plos.org This is in stark contrast to its regioisomer, 14,15-EET, which is a potent channel inhibitor. plos.org This demonstrates a clear structure-activity relationship where the position of the epoxide/double bond dictates the functional outcome.
Another example comes from plant biology, where adducts of the keto-oxylipin KODA (9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid) and norepinephrine (B1679862) possess flower-inducing activity in Lemna paucicostata. The potency of this effect is highly sensitive to the structural features of the resulting tricyclic adducts. researchgate.net
The table below details the differential effects of fatty acid analogs on the KCa3.1 channel, highlighting the structure-activity relationship.
| Compound | Type | Effect on KCa3.1 Channel |
| 5,6-EET | Epoxide Analog | No inhibition; potentiates current |
| 8,9-EET | Epoxide Analog | No appreciable effect |
| 11,12-EET | Epoxide Analog | Less inhibitory activity |
| 14,15-EET | Epoxide Analog | Potent inhibitor |
| Arachidonic Acid | ω-6 PUFA | Inhibitor |
| Arachidic Acid | Saturated Fatty Acid | No appreciable effect |
Ecological Roles and Interspecies Interactions
Contribution to Chemical Ecology of Organisms (e.g., Mites)
The chemical ecology of mites, particularly those in the Astigmata suborder, is rich with a variety of semiochemicals that mediate critical interactions such as mating, aggregation, and alarm signaling. nih.gov These chemical signals often originate from the opisthonotal glands and include a range of volatile compounds derived from fatty acids. nih.gov While direct evidence detailing the specific role of 5,6-octadecadienoic acid in mite chemical ecology is limited in the available research, the presence and significance of structurally related C18 fatty acids are well-documented, suggesting a potential role for this allenic acid.
Astigmatid mites are known to produce and utilize a variety of fatty acids and their derivatives as pheromones or precursors to pheromones. cambridge.org For instance, research has identified novel fatty acids, such as (Z,Z,Z)-5,9,12-octadecatrienoic acid and (Z,Z)-5,9-octadecadienoic acid, in an unidentified species of the genus Tortonia. jst.go.jpzobodat.at These compounds are considered possible biosynthetic precursors to hydrocarbon pheromones found in the same species. jst.go.jpzobodat.at Linoleic acid ((Z,Z)-9,12-octadecadienoic acid) is another crucial fatty acid in mite biochemistry, serving as a precursor to the widely distributed alarm pheromone (Z,Z)-6,9-heptadecadiene in the mite Carpoglyphus lactis. nih.govtandfonline.com
Given that mites synthesize and employ a diverse array of C18 fatty acids with varying double bond positions, it is plausible that this compound could function within their chemical communication systems. Allenic fatty acids, while rare, are known to be produced by various organisms, including fungi and some higher plants. researchgate.net The presence of laballenic acid ((R)-5,6-octadecadienoic acid) in the biological kingdom highlights that the enzymatic machinery for producing this specific allenic structure exists in nature. researchgate.net Further investigation into the composition of mite exocrine secretions is necessary to determine if this compound is present and to elucidate its specific function as a semiochemical, whether as a direct signaling molecule or as a biosynthetic intermediate.
Table 1: Examples of C18 Fatty Acids and Their Derivatives in Insect and Mite Chemical Ecology
| Compound Name | Organism(s) | Function |
| Linoleic acid | Carpoglyphus lactis (Mite) | Precursor to (Z,Z)-6,9-heptadecadiene (alarm pheromone) nih.govtandfonline.com |
| (Z,Z,Z)-5,9,12-Octadecatrienoic acid | Tortonia sp. (Mite) | Possible precursor to hydrocarbon pheromones jst.go.jpzobodat.at |
| (Z,Z)-5,9-Octadecadienoic acid | Tortonia sp. (Mite) | Possible precursor to hydrocarbon pheromones jst.go.jpzobodat.at |
| Octadecanoic acid | Pectinophora gossypiella (Pink Bollworm Moth) | Identified in eggs, faecal pellets, and female body wash; potential semiochemical researchgate.net |
| (Z)-9-Octadecenoic acid (Oleic acid) | Solenopsis geminata (Tropical Fire Ant) | Component of trail pheromone blend iscientific.org |
| Methyl (E,R)-2,4,5-tetradecatrienoate | Acanthoscelides obtectus (Bean Weevil) | Male-produced sex pheromone nih.gov |
Role in Defense Mechanisms or Signaling in Plants
Plants employ a sophisticated network of chemical signals to defend against herbivores and pathogens, with lipid-derived molecules known as oxylipins playing a central role. nih.govmdpi.com This signaling cascade, often referred to as the octadecanoid pathway, begins with the release of C18 polyunsaturated fatty acids like linolenic and linoleic acid from cell membranes. mdpi.comsabraojournal.org While direct research on the specific signaling role of this compound is scarce, its structure as an allenic acid places it within a class of compounds known to be generated during plant defense responses through the action of specific enzymes.
The key enzymes in the biosynthesis of many defense-related oxylipins are allene (B1206475) oxide synthases (AOS), which are members of the cytochrome P450 family (CYP74). mdpi.comnih.gov AOS enzymes catalyze the dehydration of fatty acid hydroperoxides into unstable, highly reactive allene oxides. nih.govnih.gov For example, in rice, two allene oxide synthases, OsAOS1 and OsAOS2, are involved in the biosynthesis of jasmonic acid, a critical hormone for defense against herbivores. mdpi.com
The formation of allenic fatty acids is a known outcome of the AOS pathway. In potato, an AOS isoform, StAOS3, preferentially uses 9-hydroperoxides of linoleic and linolenic acid as substrates. researchgate.net This reaction produces an unstable allene oxide, 9,10-epoxyoctadecadienoic acid, which then hydrolyzes into α- and γ-ketols. researchgate.net This demonstrates a clear pathway in plants for the formation of C18 fatty acids with an allene oxide structure. Furthermore, laballenic acid ((R)-5,6-octadecadienoic acid) has been identified in higher plants, confirming their capacity to produce this specific allenic fatty acid. researchgate.net
These allenic intermediates and their derivatives can act as signaling molecules. For instance, 12-oxo-phytodienoic acid (12-OPDA), a cyclic oxylipin formed from an allene oxide, is a potent signaling molecule in its own right, regulating defense gene expression. nih.govmdpi.com Similarly, α-ketol of octadecadienoic acid (KODA) has been identified as an important signal for induced systemic resistance in maize. researchgate.net Given that this compound is an allenic fatty acid, it could potentially be formed through a similar AOS-mediated pathway and may function as a signaling molecule in plant defense or development, an area that warrants further research.
Table 2: Key Enzymes and Products in the Plant Oxylipin Pathway
| Enzyme/Compound | Precursor(s) | Product(s) | Role in Plants |
| 13-Lipoxygenase (13-LOX) | α-Linolenic acid | 13(S)-Hydroperoxyoctadecatrienoic acid (13-HPOT) | Initiates the jasmonate biosynthesis pathway mdpi.com |
| Allene Oxide Synthase (AOS) | Fatty acid hydroperoxides (e.g., 13-HPOT, 9-HPODE) | Unstable allene oxides (e.g., 12,13-epoxyoctadecatrienoic acid) | Key step in producing signaling molecules mdpi.comresearchgate.net |
| Allene Oxide Cyclase (AOC) | Unstable allene oxides | 12-oxo-phytodienoic acid (12-OPDA) | Forms the cyclopentenone structure of jasmonates mdpi.com |
| 12-oxo-phytodienoic acid (12-OPDA) | Allene oxides | Jasmonic acid (after reduction and β-oxidation) | Signaling molecule in defense and development nih.govmdpi.com |
| 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (KODA) | α-Linolenic acid (via 9-LOX and AOS) | - | Induces systemic acquired resistance (SAR) and flowering researchgate.netcdnsciencepub.com |
Emerging Research Areas and Future Directions
Elucidating the Full Spectrum of Isomers and their Biological Significance
5,6-Octadecadienoic acid is part of a broader class of 18-carbon oxygenated fatty acids known as octadecanoids. nih.gov A significant challenge and area of future research is the complete characterization of all possible isomers of this compound and their distinct biological activities. The position of the double bonds and the stereochemistry of the allene (B1206475) group can lead to a variety of stereoisomers, each potentially having unique physiological effects.
For instance, research on other octadecadienoic acids has revealed that different isomers possess varied biological activities. researcher.life The specific stereoisomer of this compound, such as the (R)-isomer known as laballenic acid, has been identified in certain plant species. fatplants.net However, the biological roles of other potential isomers remain largely unexplored. Future research will need to focus on the stereospecific synthesis of these isomers and subsequent biological testing to unravel their specific functions. This includes investigating their roles as signaling molecules, their incorporation into complex lipids, and their potential as precursors for other bioactive metabolites.
Developing Advanced Biosynthetic Tools for Production
The natural production of this compound is limited to specific organisms, making large-scale production a challenge. A key future direction is the development of advanced biosynthetic tools to produce this and other valuable fatty acids. gsartor.org This involves identifying and characterizing the enzymes responsible for allene synthesis in organisms that naturally produce this compound.
Metabolic engineering and synthetic biology approaches are poised to play a crucial role. gsartor.orgfrontiersin.org By introducing the necessary biosynthetic genes into microbial hosts like Escherichia coli or yeast, it may be possible to create cellular factories for the sustainable and scalable production of this compound. frontiersin.orgresearchgate.net Research into fatty acid hydratases and desaturases is expanding the toolbox for creating novel hydroxy and unsaturated fatty acids, and similar principles can be applied to allenic acid synthesis. researchgate.netnih.gov The development of dual-protein systems, where multiple enzymes work in concert, could further enhance the efficiency and specificity of production. nih.gov
Table 1: Potential Strategies for Biosynthetic Production of this compound
| Strategy | Description | Potential Advantages |
| Heterologous Gene Expression | Transferring genes for allene synthase from a natural producer into a microbial host. | Scalable and sustainable production. |
| Metabolic Engineering | Optimizing metabolic pathways in the host organism to increase precursor supply and product yield. | Higher production titers and efficiency. |
| Enzyme Engineering | Modifying the catalytic properties of biosynthetic enzymes for improved activity or specificity. | Enhanced product purity and yield. |
| Whole-Cell Biotransformation | Using engineered microorganisms to convert a supplied substrate into this compound. | Control over substrate and product. |
Exploring Novel Biological Activities in Understudied Organisms
While some research has identified this compound in certain plants, its presence and function in a wider range of organisms remain largely unknown. Future research should focus on bioprospecting for this and other novel fatty acids in understudied organisms such as marine invertebrates, fungi, bacteria, and lower plants. nih.govresearchgate.net These organisms represent a vast and largely untapped reservoir of unique biochemical pathways and bioactive compounds. nhri.org.tw
For example, studies on marine actinobacteria and true slime molds have revealed a rich diversity of fatty acids with potent biological activities. nih.govnih.gov Investigating the lipidomes of these organisms could lead to the discovery of new sources of this compound or structurally related compounds with novel therapeutic properties. The exploration of unique environments, like those inhabited by halophilic (salt-loving) actinobacteria, may also yield microorganisms with unique metabolic capabilities for producing such compounds. nih.gov
Integrating with Systems Biology and Multi-Omics Approaches
To gain a holistic understanding of the role of this compound in biological systems, it is crucial to integrate research findings with systems biology and multi-omics approaches. nih.gove-enm.org This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to map the complex networks of interactions that involve this fatty acid. nih.govagronomyjournals.com
Metabolomics, in particular, can provide a snapshot of the metabolic state of a cell or organism, revealing how the levels of this compound and related metabolites change in response to different stimuli or in disease states. nih.gov By correlating these changes with gene and protein expression data, researchers can identify the key enzymes, receptors, and signaling pathways that are influenced by or regulate this compound. frontiersin.org This integrated approach can help to elucidate its mechanism of action and identify potential biomarkers for health and disease. e-enm.orgnih.gov The use of advanced data integration tools and computational modeling will be essential for interpreting these large and complex datasets. nih.gove-enm.org
Methodological Advancements in Analytical Chemistry for Trace Analysis
The detection and quantification of this compound, especially at trace levels in complex biological samples, presents a significant analytical challenge. Future research must focus on developing more sensitive and specific analytical methods. nih.govresearchgate.net
Current methods often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govunime.it Advancements in these techniques, such as the use of novel derivatization agents to enhance ionization efficiency and chromatographic separation, are needed. nih.gov High-resolution mass spectrometry can aid in the structural elucidation of unknown isomers and metabolites. nih.gov
Furthermore, the development of chiral chromatography methods is essential for separating and quantifying individual stereoisomers of this compound, which is crucial for understanding their specific biological roles. acs.org Techniques like solid-phase extraction (SPE) can be further optimized for the selective enrichment of allenic fatty acids from complex matrices, improving detection limits and analytical accuracy. unime.itsciforschenonline.org
Table 2: Advanced Analytical Techniques for this compound Analysis
| Technique | Application | Future Advancement Needs |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification and structural analysis of fatty acids. nih.gov | Improved derivatization methods for allenic structures. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Analysis of a wide range of lipids, including isomers. nih.gov | Enhanced separation of isomers and increased sensitivity. |
| Chiral Chromatography | Separation of stereoisomers. | Development of specific stationary phases for allenic fatty acids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isomers. acs.org | Increased sensitivity for trace-level analysis in biological samples. |
| Solid-Phase Extraction (SPE) | Sample cleanup and enrichment. sciforschenonline.org | Development of highly selective sorbents for allenic fatty acids. |
Q & A
Basic: What analytical methods are recommended for identifying and quantifying 5,6-octadecadienoic acid in complex biological matrices?
Answer:
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying unsaturated fatty acids like this compound in biological extracts. Key steps include:
- Sample preparation : Lipid extraction using solvents (e.g., ethyl acetate) followed by derivatization (e.g., methylation) to enhance volatility .
- Instrument parameters : Use a polar capillary column (e.g., DB-WAX) with temperature gradients optimized for separating conjugated dienes. Confirm peaks via comparison with authentic standards and retention indices .
- Validation : Include internal standards (e.g., deuterated fatty acids) to correct for matrix effects and ensure reproducibility. Report limits of detection (LOD) and quantification (LOQ) .
Basic: How should researchers design experiments to assess the stability of this compound under varying storage conditions?
Answer:
- Controlled variables : Test stability under different temperatures (e.g., −80°C, 4°C, room temperature), light exposure, and oxygen levels (e.g., inert vs. aerobic storage).
- Time-course analysis : Collect samples at intervals (e.g., 0, 7, 30 days) and quantify degradation products (e.g., peroxides) via HPLC or GC-MS .
- Statistical rigor : Use ANOVA to compare degradation rates across conditions, with replicates (n ≥ 3) to account for variability .
Advanced: How can contradictory findings about the biological activity of this compound be resolved?
Answer:
Contradictions often arise from differences in experimental models or concentrations. A systematic approach includes:
- Dose-response curves : Test a wide concentration range (e.g., 1–100 µM) to identify thresholds for pro-inflammatory vs. anti-inflammatory effects .
- Cell line specificity : Compare activity across cell types (e.g., cancer vs. primary cells) and validate mechanisms via knockout models (e.g., siRNA targeting nitric oxide synthase) .
- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., IC50 values) and assess bias via funnel plots .
Advanced: What challenges exist in synthesizing high-purity this compound, and how can they be addressed?
Answer:
- Stereochemical control : The cis-5,6 double bond is prone to isomerization. Use low-temperature reactions and catalysts like Wilkinson’s catalyst to preserve geometry .
- Purification : Remove byproducts (e.g., saturated analogs) via silver-ion chromatography, which separates fatty acids by unsaturation degree .
- Purity validation : Confirm ≥98% purity using NMR (e.g., δ 5.3–5.4 ppm for conjugated dienes) and elemental analysis .
Basic: How should researchers structure a literature review to identify gaps in this compound research?
Answer:
- Keyword strategy : Use databases (e.g., PubMed, SciFinder) with terms like “this compound,” “conjugated linoleic acid isomers,” and “bioactivity.”
- Inclusion/exclusion criteria : Prioritize peer-reviewed studies with mechanistic data over observational reports. Exclude non-quantitative or non-reproducible methods .
- Gap analysis : Map findings by biological system (e.g., metabolic, immunological) and highlight understudied areas (e.g., neuroprotection) .
Advanced: What statistical methods are critical for analyzing dose-dependent effects of this compound in vivo?
Answer:
- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
- Covariance adjustment : Control for confounding variables (e.g., diet, weight) using ANCOVA .
- Power analysis : Pre-determine sample sizes to ensure sufficient statistical power (e.g., α = 0.05, β = 0.2) .
Basic: How can researchers ensure reproducibility when testing this compound in cell culture assays?
Answer:
- Standardized protocols : Adhere to MISEV guidelines for cell culture conditions (e.g., serum-free media, passage number control) .
- Replicate design : Include technical replicates (e.g., triplicate wells) and biological replicates (e.g., independent cell preparations) .
- Negative controls : Use solvent-only treatments and heat-inactivated enzymes to rule out artifacts .
Advanced: What computational tools are available to model the interaction of this compound with lipid membranes?
Answer:
- Molecular dynamics (MD) : Simulate lipid bilayers using software like GROMACS. Parameters for dienes can be derived from the Lipid14 force field .
- Docking studies : Predict binding to receptors (e.g., PPAR-γ) with AutoDock Vina. Validate with mutagenesis data .
- Data visualization : Render membrane integration using PyMOL or VMD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
